N-Allyl-2-chlorobenzenesulfonamide
Description
N-Allyl-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom of a 2-chlorobenzenesulfonamide backbone. This compound belongs to the broader class of aryl sulfonamides, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDJQWLVVAAGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-2-chlorobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with allylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-allyl-2-aminobenzenesulfonamide or N-allyl-2-thiolbenzenesulfonamide.
Oxidation Reactions: Products include this compound epoxide.
Reduction Reactions: Products include N-allyl-2-aminobenzenesulfonamide.
Scientific Research Applications
N-Allyl-2-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Allyl-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The allyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-Allyl-2-chlorobenzenesulfonamide, its structural and functional analogs are analyzed below.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups: The 2-chloro substituent in this compound reduces electron density on the sulfonamide sulfur, increasing acidity compared to non-halogenated analogs. This contrasts with N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide, where the nitro group further amplifies electron withdrawal, leading to stronger hydrogen-bonding networks in crystalline states . Allyl vs. Aryl Groups: The allyl substituent introduces steric flexibility and unsaturated bonds, enabling participation in click chemistry or copolymerization reactions. This distinguishes it from rigid aryl-bound analogs like N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide, which exhibit planar geometries conducive to crystal packing .
Crystallographic and Thermal Behavior: N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide (reported in Acta Crystallographica) forms a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice. In contrast, allyl-substituted sulfonamides like this compound are less studied crystallographically but are hypothesized to adopt less ordered structures due to the allyl group’s conformational freedom .
Industrial and Pharmacological Relevance :
- This compound is cataloged among specialty allyl compounds (e.g., allyl chloroacetate, allyl thioacetate) used in polymer and agrochemical synthesis .
- The methyl carbamate analog (from ) highlights sulfonamide derivatives’ role as pharmacopoeia standards, emphasizing their regulatory importance in drug quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
